molecular formula C13H28BNO2 B14362584 Diethyl [4-(piperidin-1-yl)butyl]boronate CAS No. 90715-66-5

Diethyl [4-(piperidin-1-yl)butyl]boronate

Cat. No.: B14362584
CAS No.: 90715-66-5
M. Wt: 241.18 g/mol
InChI Key: GRTALSJAFLKCKT-UHFFFAOYSA-N
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Description

Diethyl [4-(piperidin-1-yl)butyl]boronate is an organoboron compound that features a boronate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [4-(piperidin-1-yl)butyl]boronate typically involves the reaction of 4-(piperidin-1-yl)butylboronic acid with diethyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl [4-(piperidin-1-yl)butyl]boronate undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronate ester to the corresponding alcohol.

    Substitution: The boronate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: 4-(piperidin-1-yl)butylboronic acid.

    Reduction: 4-(piperidin-1-yl)butanol.

    Substitution: Various substituted boronates depending on the nucleophile used.

Scientific Research Applications

Diethyl [4-(piperidin-1-yl)butyl]boronate has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of diethyl [4-(piperidin-1-yl)butyl]boronate in Suzuki-Miyaura coupling involves the transmetalation step where the boronate ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or triflate used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • 4-(piperidin-1-yl)butylboronic acid

Uniqueness

Diethyl [4-(piperidin-1-yl)butyl]boronate is unique due to its specific structure that combines a piperidine ring with a boronate ester. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

CAS No.

90715-66-5

Molecular Formula

C13H28BNO2

Molecular Weight

241.18 g/mol

IUPAC Name

diethoxy(4-piperidin-1-ylbutyl)borane

InChI

InChI=1S/C13H28BNO2/c1-3-16-14(17-4-2)10-6-9-13-15-11-7-5-8-12-15/h3-13H2,1-2H3

InChI Key

GRTALSJAFLKCKT-UHFFFAOYSA-N

Canonical SMILES

B(CCCCN1CCCCC1)(OCC)OCC

Origin of Product

United States

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